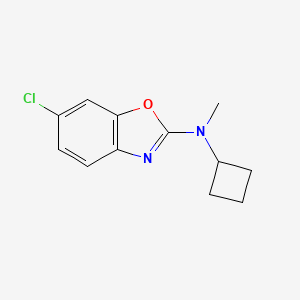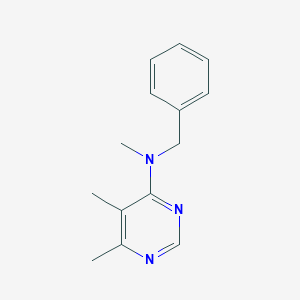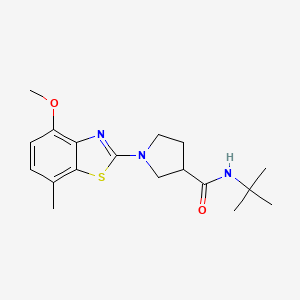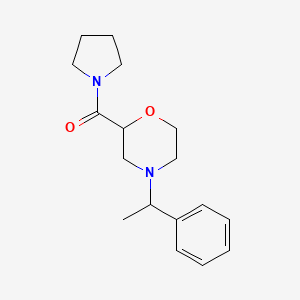![molecular formula C16H19BrN4 B6473246 2-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidine CAS No. 2640899-31-4](/img/structure/B6473246.png)
2-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidine is a heterocyclic compound that features a piperazine ring substituted with a 4-bromophenyl ethyl group and a pyrimidine ring
Mecanismo De Acción
Target of Action
The primary target of 2-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This compound also exhibits some inhibitory activity against butyrylcholinesterase (BuChE), another enzyme that can modulate acetylcholine .
Mode of Action
This compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in learning and memory . The compound acts as a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .
Biochemical Pathways
By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft . This leads to enhanced cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Result of Action
The inhibition of AChE by this compound results in increased acetylcholine levels, thereby enhancing cholinergic neurotransmission . This can lead to improved cognitive function, particularly in conditions characterized by acetylcholine deficiency, such as Alzheimer’s disease .
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidine typically involves the following steps:
Formation of the piperazine intermediate: The piperazine ring is synthesized by reacting 1,2-diamines with sulfonium salts under basic conditions.
Substitution with 4-bromophenyl ethyl group: The piperazine intermediate is then reacted with 4-bromophenyl ethyl bromide in the presence of a base such as potassium carbonate to form the desired substituted piperazine.
Coupling with pyrimidine: The final step involves coupling the substituted piperazine with a pyrimidine derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more efficient purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing new drugs, particularly for targeting neurological disorders and cancer.
Biological Studies: Used in studying receptor-ligand interactions and enzyme inhibition.
Chemical Biology: Employed in the development of chemical probes for studying biological pathways.
Industrial Applications: Potential use in the synthesis of agrochemicals and other industrially relevant compounds.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine: Similar structure but lacks the bromine atom, which may affect its binding affinity and specificity.
2-(4-chlorophenyl)piperazin-1-yl)pyrimidine: Substitution with chlorine instead of bromine, which can influence its chemical reactivity and biological activity.
Uniqueness
2-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidine is unique due to the presence of the bromine atom, which can enhance its binding interactions with biological targets through halogen bonding. This can lead to improved potency and selectivity in its applications .
Propiedades
IUPAC Name |
2-[4-[2-(4-bromophenyl)ethyl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4/c17-15-4-2-14(3-5-15)6-9-20-10-12-21(13-11-20)16-18-7-1-8-19-16/h1-5,7-8H,6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCNWKUCYCKYRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=C(C=C2)Br)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(2-fluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6473165.png)
![4-[(3-fluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6473171.png)

![N-{1-[(1,4-dioxan-2-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6473188.png)


![1-(cyclobutylmethyl)-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6473208.png)
![4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methoxypyrimidine](/img/structure/B6473213.png)
![N-{1-[(1,1-dioxo-1lambda6-thian-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6473218.png)

![4-[(3,5-difluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6473254.png)
![4-[(2,5-difluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6473259.png)

![4-[(4-methoxyphenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6473269.png)
